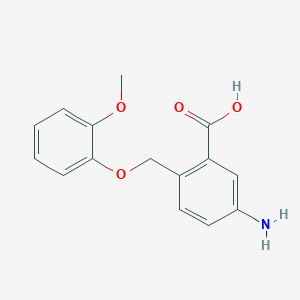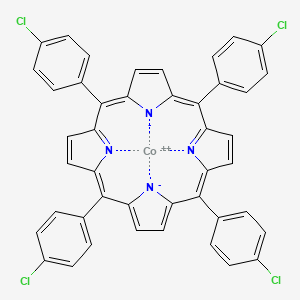
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is a metalloporphyrin complex where cobalt is coordinated to a porphyrin ring substituted with p-chlorophenyl groups at the meso positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrin, is synthesized through the condensation of pyrrole with p-chlorobenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is usually carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
While specific industrial production methods for 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The p-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in solvents like acetonitrile or methanol.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often conducted in aqueous or alcoholic solvents.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds, with reactions performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce various functionalized porphyrin complexes.
Scientific Research Applications
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) involves its ability to interact with molecular oxygen and other reactive species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells. In catalytic applications, the cobalt center facilitates redox reactions by cycling between different oxidation states.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(p-methoxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-carboxyphenyl)porphyrinato cobalt(II)
- 5,10,15,20-Tetrakis(p-trimethylammoniophenyl)porphyrinato cobalt(II)
Uniqueness
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) is unique due to the presence of p-chlorophenyl groups, which influence its electronic properties and reactivity. Compared to its analogs with different substituents, this compound exhibits distinct catalytic and photophysical properties, making it suitable for specific applications in catalysis and photodynamic therapy.
Properties
Molecular Formula |
C44H24Cl4CoN4 |
|---|---|
Molecular Weight |
809.4 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI Key |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
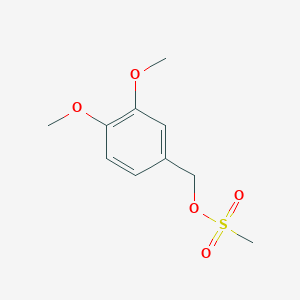


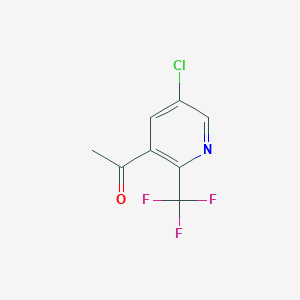
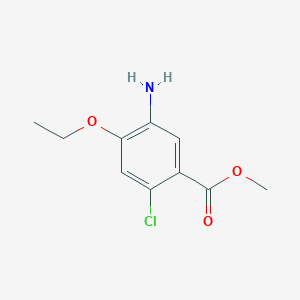


![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
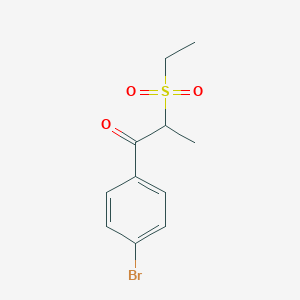
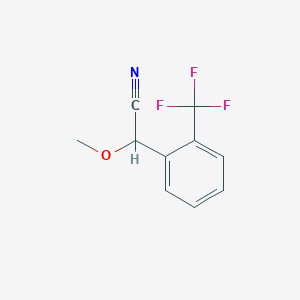

![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
